
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Material Applications
One study discusses the synthesis and characterization of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, exploring their spectroscopic, electrochemical, thermal properties, and antimicrobial activities. These complexes demonstrate unique geometric features and form supramolecular frameworks, indicating potential applications in material science and antimicrobial fields (Lan‐Qin Chai et al., 2017).
Antimicrobial and Anticancer Properties
Another study involves the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were evaluated for antiproliferative activity against cancer cell lines, showcasing significant activity, especially against the MCF-7 cell line. This research underlines the potential of such compounds in developing anticancer drugs (I. Perković et al., 2016).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of derivatives of 1,2,4-triazoles, including a fluoro derivative, emphasizes the study of intermolecular interactions through crystallography. This work contributes to the understanding of molecular structures and interactions, relevant for material science and chemical synthesis processes (R. Shukla et al., 2014).
Pharmacological Research
A paper on a selective orexin-1 receptor antagonist explores its effect on stress-induced hyperarousal without causing hypnotic effects, indicating its potential application in treating psychiatric disorders associated with stress or hyperarousal states (P. Bonaventure et al., 2015).
Labeling for Drug Analysis
Another study details the synthesis of deuterium-labeled AR-A014418, a potential drug for treating cancer, nociceptive pain, and neurodegenerative disorders. This labeled compound is intended for use as an internal standard in LC–MS analysis, facilitating pharmacokinetic studies (D. Liang et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzamide to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 3-methoxyphenylamine to form the urea derivative. The final step involves the addition of a Schiff base to the urea derivative to form the desired compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzamide", "3-methoxyphenylamine", "ethyl chloroformate", "triethylamine", "glacial acetic acid", "sodium acetate", "ethanol", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminobenzamide in glacial acetic acid and refluxing for 6 hours to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid.", "Step 2: Conversion of the intermediate to the corresponding acid chloride using thionyl chloride and refluxing in toluene.", "Step 3: Reaction of the acid chloride with 3-methoxyphenylamine in the presence of triethylamine to form the urea derivative.", "Step 4: Addition of a Schiff base to the urea derivative in ethanol and refluxing for 6 hours to form the desired compound.", "Step 5: Purification of the compound using column chromatography and recrystallization from ethanol." ] } | |
Numéro CAS |
942001-99-2 |
Nom du produit |
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea |
Formule moléculaire |
C23H19FN4O3 |
Poids moléculaire |
418.428 |
Nom IUPAC |
1-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C23H19FN4O3/c1-31-18-6-4-5-17(13-18)25-22(29)27-21-19-7-2-3-8-20(19)26-23(30)28(21)14-15-9-11-16(24)12-10-15/h2-13H,14H2,1H3,(H2,25,27,29) |
Clé InChI |
WQCBUHMYAGMGFM-SZXQPVLSSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



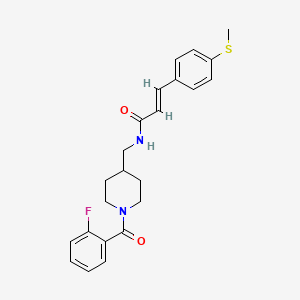
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)
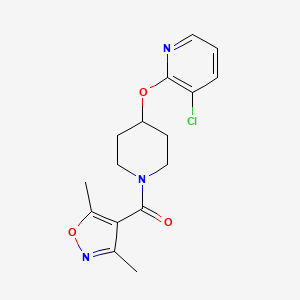
![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2658198.png)
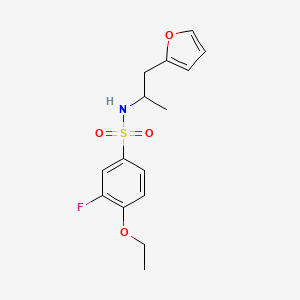

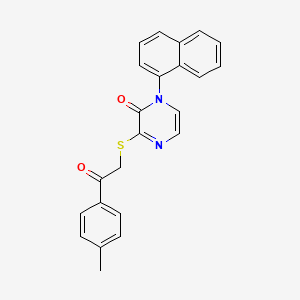
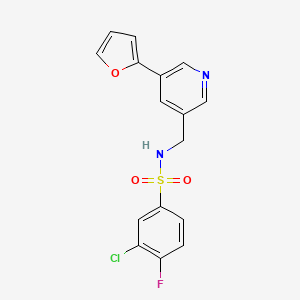
![2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid](/img/structure/B2658204.png)
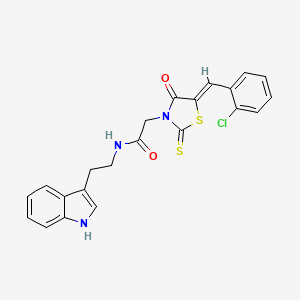
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2658208.png)

